molecular formula C8H10Cl2F3N3 B3035433 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride CAS No. 321391-95-1

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride

Cat. No. B3035433
CAS RN: 321391-95-1
M. Wt: 276.08 g/mol
InChI Key: ZAEIUPCKPWYALH-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions . Various methods of synthesizing such compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact structure would depend on the specific positions of these groups on the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, the intermediate was reacted with a specific acid in the presence of EDC to give a product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the chlorine atom . For example, the compound has a melting point of 86-90 °C and a density of 1.4650 (estimate) .

Scientific Research Applications

Synthesis and Reactivity

  • This compound is utilized in the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, showcasing its role in the preparation of new chemical entities (Yang Yun-shang, 2010).
  • It's involved in the synthesis of various Mn(II) complexes, indicating its use in metal coordination chemistry and complex formation (C. Hureau et al., 2008).
  • The compound finds application in chelation and reaction studies with cobalt(III) ions, contributing to the understanding of coordination chemistry and chelate formation (A. Hammershøi et al., 1991).

Material Science and Structural Analysis

  • It is instrumental in the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, showcasing its application in material science and organic synthesis (W. Goure, 1993).
  • This compound is used in ring expansion studies of 2-(α-Hydroxyalkyl)azetidines, aiding in the development of new synthetic routes for functionalized pyrrolidines (François Durrat et al., 2008).

Chemical Transformations

  • It plays a role in the study of nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines, contributing to the understanding of chemical reactivity and transformation processes (A. D. Dunn, 1999).
  • The compound is used in the photochemistry of N-[9-(2',3',5'-tri-O-acetyl-.beta.-D-ribofuranosyl)purin-6-yl]-pyridinium chloride, providing insights into photoreactive processes in aqueous solutions (B. Skalski et al., 1991).

Coordination Chemistry and Complex Formation

  • Its application extends to the synthesis of a tris(2-hydroxyphenyl)methane-based cryptand and its triiron(III) complex, illustrating its utility in the formation of multi-dentate cryptands and metal complexes (Gary L. Guillet et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may have harmful effects if inhaled .

Future Directions

Given the wide range of applications of TFMP derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of this compound will be discovered in the future . This includes potential uses in new pesticides and pharmaceuticals .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3.ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;/h3-4H,1-2,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEIUPCKPWYALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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